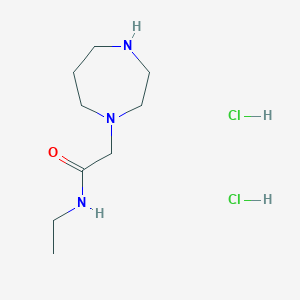
2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride
Vue d'ensemble
Description
The compound “2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are used in various fields of research and industry .
Molecular Structure Analysis
The compound contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has an ethylacetamide group attached to one of the nitrogen atoms in the ring. The dihydrochloride indicates that there are two chloride ions associated with the molecule, likely forming ionic bonds with the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a diazepane derivative, this compound is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Synthesis and Characterization
- Spectral Characterization and Crystal Structures : Research indicates the synthesis of diazepine derivatives, including detailed characterization using elemental analysis, FT-IR, and multinuclear NMR spectroscopy. Single-crystal X-ray diffraction analysis confirms the molecular identities and geometries of these compounds, highlighting the importance of structural analysis in understanding diazepines (Ahumada et al., 2016).
Chemical Reactions and Derivatives
- New Benzodiazepine Molecules and Interactions : Research demonstrates the synthesis of new benzodiazepine molecules, exploring their reactions with diorganotin(IV)chlorides. This study contributes to understanding the chemical behavior and potential applications of such molecules (Garoufis et al., 2015).
Biochemical Applications
- Thin-Layer Chromatographic Data in QSAR Assay : A quantitative structure-activity relationship (QSAR) analysis was conducted on benzothiazole derivatives, including those with diazepine structures. This study is significant for understanding the pharmacological activity of these compounds (Brzezińska et al., 2003).
Synthesis and Biological Activity
- Synthesis and Spectral Analysis of Benzodiazepines : This research focuses on the synthesis of specific benzodiazepine derivatives and their analysis. Such studies are crucial for exploring the potential therapeutic applications of these compounds (Gomaa, 2011).
Mechanism and Stereochemistry
- Mechanism and Stereochemistry in β-Lactam Derivatives : Investigating the formation of β-lactam derivatives of diazepines provides insights into the stereochemical aspects and reaction mechanisms, essential for designing and synthesizing novel compounds (Wang et al., 2001).
Microbiological Transformation
- Microbiological Degradation of Diazepam : Understanding the transformation of diazepam by fungi highlights the importance of studying the environmental fate and biodegradation pathways of pharmaceuticals (Ambrus et al., 1975).
Advanced Synthesis Techniques
- Asymmetric Synthesis of Hybrid Compounds : Research on the synthesis of hybrid compounds combining benzodiazepine and other structural units is pivotal for developing new pharmaceuticals with potential therapeutic applications (Torres & Rebolledo, 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been involved in enzymatic intramolecular asymmetric reductive amination, a process that can lead to the synthesis of chiral 1,4-diazepanes .
Biochemical Pathways
It’s worth noting that related compounds have been used in the synthesis of chiral 1,4-diazepanes , which are important structural units with diverse biological properties and pharmaceutical importance .
Result of Action
Related compounds have been involved in the synthesis of chiral 1,4-diazepanes , which are known to have diverse biological properties and pharmaceutical importance .
Propriétés
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-ethylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-2-11-9(13)8-12-6-3-4-10-5-7-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAOSKDJKIPWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




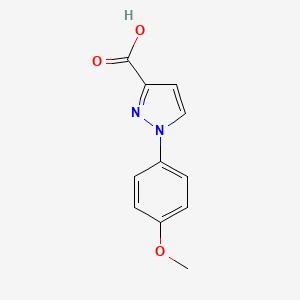
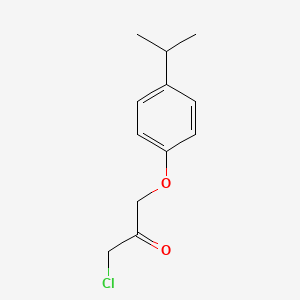

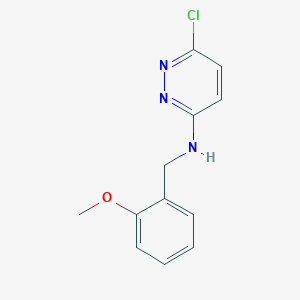
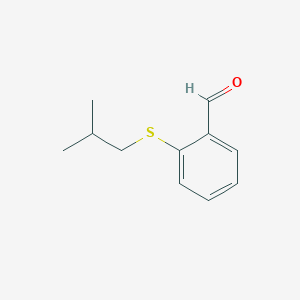
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)
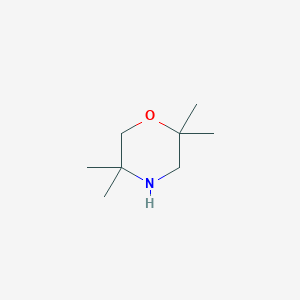
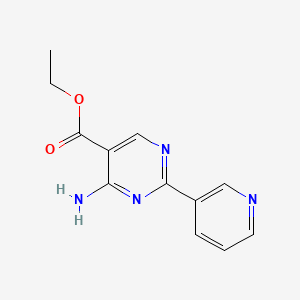
![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)

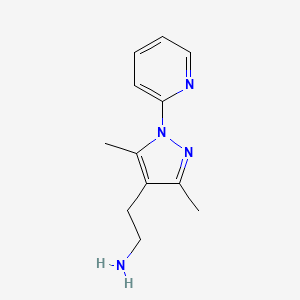
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
